Cas no 1870358-80-7 (2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid)
2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid
- EN300-1138557
- 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoicacid
- 1870358-80-7
- Benzeneacetic acid, 2-bromo-6-chloro-α-(1-methylethyl)-
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- Inchi: 1S/C11H12BrClO2/c1-6(2)9(11(14)15)10-7(12)4-3-5-8(10)13/h3-6,9H,1-2H3,(H,14,15)
- InChI Key: XEIWDCUVJCDKLK-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C(C(=O)O)C(C)C)Cl
Computed Properties
- Exact Mass: 289.97092g/mol
- Monoisotopic Mass: 289.97092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.490±0.06 g/cm3(Predicted)
- Boiling Point: 361.8±27.0 °C(Predicted)
- pka: 3.79±0.12(Predicted)
2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid Pricemore >>
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2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid
Introduction to 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid (CAS No. 1870358-80-7)
2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1870358-80-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural features that include a bromo and chloro substituent on a phenyl ring, coupled with a methyl-substituted butanoic acid moiety. The precise arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.
The molecular structure of 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid consists of a benzene ring substituted at the 2-position with a bromine atom and at the 6-position with a chlorine atom. This dichlorobrominated aromatic ring is linked to a butanoic acid chain, which is further modified by a methyl group at the 3-position. Such structural complexity often arises from the deliberate design of synthetic routes aimed at creating molecules with specific interactions or activities. The presence of both bromine and chlorine atoms enhances the electrophilicity of the aromatic system, facilitating various coupling reactions that are pivotal in drug discovery.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring halogenated aromatic rings. The combination of bromine and chlorine in 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid suggests that it may exhibit properties conducive to biological activity. Halogenated aromatic compounds are well-documented for their role in medicinal chemistry due to their ability to engage in multiple types of interactions with biological targets, including hydrogen bonding, π-stacking, and electrostatic interactions. This versatility makes them attractive for designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid is its potential as a building block for more complex drug candidates. The carboxylic acid functionality at one end of the molecule allows for further derivatization through esterification, amidation, or conjugation with other bioactive moieties. Meanwhile, the aromatic ring can serve as a scaffold for developing molecules with specific spatial orientations relative to biological targets. Such structural features are often exploited in rational drug design, where the goal is to optimize interactions between a drug molecule and its intended receptor or enzyme.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies can simulate how this compound might bind to various proteins or enzymes involved in disease pathways. For instance, its structural motifs could potentially interact with targets such as kinases, transcription factors, or ion channels, which are frequently implicated in cancer, inflammation, or neurological disorders. These virtual screening approaches have become indispensable tools in modern drug discovery pipelines.
The synthesis of 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include halogenation reactions on the phenyl ring followed by carboxylation at the butanoic acid chain. The use of palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones. Given its complexity, synthetic methodologies for this compound highlight the importance of advanced techniques in organic synthesis and underscore the skill required to produce such molecules efficiently.
As research progresses, compounds like 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid continue to be evaluated for their potential therapeutic applications. While no definitive clinical data is available at this time, preclinical studies may reveal promising results that could pave the way for further development. The pharmaceutical industry relies heavily on such intermediates as they provide starting points for generating libraries of compounds that can be screened for biological activity. This iterative process is essential for identifying novel drugs that meet stringent safety and efficacy standards.
The environmental and safety considerations associated with handling 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid are also important factors in its application within research settings. Although not classified as hazardous under standard conditions, proper handling protocols should be followed to minimize exposure risks during synthesis and characterization. Good laboratory practices (GLP) recommend using personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, ensuring adequate ventilation and waste disposal measures helps maintain a safe working environment while adhering to regulatory guidelines.
The role of computational tools extends beyond predicting biological activity; they also assist in understanding metabolic pathways and potential side effects associated with 2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid upon administration. Metabolism prediction software can identify likely enzymatic pathways through which this compound might be processed within living organisms. By anticipating how it will be metabolized—whether through oxidation, reduction, or conjugation—researchers can design experiments that assess its stability within different biological compartments and evaluate any potential toxicological concerns early in development.
In conclusion,2-(2-Bromo-6-chlorophenyl)-3-methylbutanoic acid (CAS No. 1870358-80-7) represents an intriguing compound with significant potential in pharmaceutical research due to its structural complexity and functional diversity. Its halogenated aromatic core combined with an acyclic side chain offers multiple opportunities for chemical modification aimed at achieving desired biological outcomes. As our understanding of molecular interactions continues to evolve through advances both experimental and computational,this compound stands poised contribute valuable insights into developing new therapeutic strategies across various disease areas.
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